molecular formula C10H15ClF3NO2 B1482596 2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 2098139-03-6

2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B1482596
CAS No.: 2098139-03-6
M. Wt: 273.68 g/mol
InChI Key: ATHQPHHZCDVICR-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one is a pyrrolidine-based chloroethanone derivative featuring a trifluoromethyl (-CF₃) group and an ethoxymethyl (-CH₂OCH₂CH₃) substituent on the pyrrolidine ring. This compound’s structural complexity arises from its stereoelectronic properties, where the trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethoxymethyl moiety may improve solubility compared to purely hydrophobic analogs.

Properties

IUPAC Name

2-chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClF3NO2/c1-2-17-7-9(10(12,13)14)3-4-15(6-9)8(16)5-11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHQPHHZCDVICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(C1)C(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences:

Compound Name / ID Substituents on Pyrrolidine/Pyrrole Ring Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (if reported)
Target compound 3-(Ethoxymethyl), 3-(trifluoromethyl) 303.7 (calculated) Chloroethanone, CF₃, ether N/A
2-morpholino-2-(pyridin-2-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one (3an) Morpholino, pyridyl, trifluoromethylphenyl 317.1 Ethanedione, CF₃, morpholine 61%
2-chloro-1-(pyrrolidin-1-yl)ethan-1-one Pyrrolidin-1-yl 147.6 Chloroethanone, pyrrolidine N/A
2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one Thiazole, methyl 175.6 Chloroethanone, thiazole N/A
  • Trifluoromethyl vs. In contrast, thiazole or morpholino substituents (e.g., compound 3an ) introduce heterocyclic diversity, influencing solubility and hydrogen-bonding capacity.
  • Ethoxymethyl vs. Alkyl/Aryl Substituents : The ethoxymethyl group in the target compound may confer better aqueous solubility than purely alkyl chains (e.g., methyl or benzyl groups in –7 ).

Research Findings and Challenges

  • Metabolic Stability: The CF₃ group in the target compound likely improves resistance to oxidative metabolism compared to non-fluorinated pyrrolidines .
  • Synthetic Complexity : Introducing both ethoxymethyl and CF₃ groups on the same pyrrolidine carbon may pose steric challenges, requiring optimized reaction conditions.
  • Contradictions: reports high yields for simple chloroethanones, while more complex analogs (e.g., Example 132 in ) show lower yields (12%), underscoring the difficulty of multi-substituted systems.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key stages:

  • Stage 1: Synthesis of the substituted pyrrolidine intermediate, specifically 3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidine.
  • Stage 2: Acylation of the pyrrolidine nitrogen with 2-chloroacetyl chloride or an equivalent chloro-substituted acylating agent to form the target chlorinated ketone.

Preparation of the Substituted Pyrrolidine Intermediate

The 3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidine core can be synthesized via nucleophilic substitution or ring-forming reactions involving trifluoromethylated precursors and ethoxymethylating agents.

  • Trifluoromethylation: Introduction of the trifluoromethyl group at the 3-position of pyrrolidine can be achieved through trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials such as trifluoromethylpyridines or trifluoromethylated ketones.

  • Ethoxymethylation: The ethoxymethyl substituent is introduced via alkylation using ethoxymethyl halides or ethers under basic conditions, typically involving sodium hydride or potassium carbonate as bases.

This intermediate synthesis is supported by analogous procedures in related compounds, such as 2-(ethoxymethyl)piperidine derivatives, where the ethoxymethyl group is introduced on nitrogen-containing heterocycles before further functionalization.

Acylation to Form the Target Compound

The key step to obtain 2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one is the acylation of the pyrrolidine nitrogen with a chloroacetyl group.

  • Reagents: 2-Chloroacetyl chloride is commonly used as the acylating agent.
  • Conditions: The reaction is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at low to ambient temperatures to control reactivity.
  • Base: Triethylamine or another tertiary amine base is added to neutralize the hydrochloric acid generated during the reaction, improving yield and purity.
  • Work-up: After completion, the reaction mixture is quenched, extracted, and purified by standard chromatographic techniques.

This method is analogous to the synthesis of chlorinated ketone derivatives of piperidine rings, as described for 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, which involves the reaction of 2-(ethoxymethyl)piperidine with 2-chloropropanoyl chloride under controlled conditions.

Alternative Synthetic Approaches and Notes

  • One-Pot or Sequential Reactions: Some methodologies may allow for the one-pot formation of pyrrolidine intermediates followed directly by acylation, streamlining the synthesis.
  • Deaminative Chlorination: Recent advances in deaminative chlorination of aminoheterocycles provide alternative routes to introduce chlorine atoms selectively on nitrogen-containing heterocycles, which could be adapted for the chlorination step in this compound’s synthesis.
  • Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate similar heterocyclic syntheses and coupling reactions, potentially applicable to the formation of the pyrrolidine intermediate or acylation steps.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Pyrrolidine intermediate synthesis Ethoxymethyl halide, trifluoromethylated precursor, base (NaH, K2CO3), solvent (THF, MeOH) Variable (typically 70-90%) Requires control of regioselectivity and purity
Acylation with 2-chloroacetyl chloride 2-Chloroacetyl chloride, triethylamine, DCM, 0–25°C, 2–6 h High (80-95%) Neutralization of HCl critical for yield
Purification Chromatography (silica gel), recrystallization - Ensures removal of side-products

Summary of Research Findings

  • The preparation of this compound relies on well-established organic synthesis techniques involving selective substitution and acylation reactions.
  • Analogous compounds such as chlorinated piperidine ketones have been synthesized successfully using similar approaches, providing a reliable framework for this compound’s preparation.
  • Advances in chlorination methods of aminoheterocycles may offer improved selectivity and operational simplicity for introducing the chloro group.
  • Reaction conditions such as temperature, solvent choice, and base are crucial for optimizing yield and purity.
  • Purification typically involves chromatographic techniques to isolate the desired compound from reaction by-products.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyrrolidine ring. For example, alkylation of 3-(hydroxymethyl)pyrrolidine derivatives with ethoxymethyl groups, followed by trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (TMS-CF₃) under basic conditions. The final step involves chloroacetylation using chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane) with a base such as triethylamine to neutralize HCl byproducts. Reaction optimization requires strict temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent hydrolysis of sensitive intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions on the pyrrolidine ring and ethanone moiety. Anomalies in splitting patterns may arise due to the trifluoromethyl group’s strong electron-withdrawing effects .
  • High-Resolution Mass Spectrometry (HRMS) : For verifying molecular formula accuracy, especially given the compound’s chlorine and fluorine content.
  • X-ray Crystallography : To resolve ambiguities in stereochemistry or regiochemistry. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures .
  • FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~550 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions during structure elucidation?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in the ethoxymethyl group) or crystal packing influences. To address this:

  • Perform variable-temperature NMR to probe conformational flexibility.
  • Use DFT calculations (e.g., Gaussian or ORCA) to model optimized geometries and compare predicted vs. observed chemical shifts.
  • Validate via single-crystal X-ray diffraction (using WinGX/ORTEP for structure refinement) to unambiguously confirm bond lengths and angles .

Q. What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR) in medicinal chemistry?

  • Methodological Answer : Focus on modifying:

  • Pyrrolidine substituents : Replace ethoxymethyl with bulkier groups (e.g., cyclopropoxymethyl) to assess steric effects on target binding.
  • Trifluoromethyl position : Synthesize regioisomers to evaluate electronic contributions to bioactivity.
  • Chloroacetone moiety : Substitute chlorine with other halogens (e.g., Br, I) to study halogen-bonding interactions.
    Use molecular docking (AutoDock Vina) and pharmacophore modeling to prioritize derivatives for synthesis .

Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • pKa prediction : Tools like ACD/Labs or SPARC can estimate acidity/basicity of functional groups (e.g., the pyrrolidine nitrogen), guiding pH-sensitive reaction design .
  • Hydrolytic stability : Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) model degradation pathways, particularly for the chloroacetone group.
  • QSPR models : Correlate substituent descriptors (e.g., Hammett σ) with experimental stability data to prioritize robust analogs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different solvent systems?

  • Methodological Answer : Solubility discrepancies may stem from polymorphic forms or solvent impurities. To mitigate:

  • Characterize crystalline forms via powder XRD and DSC to identify polymorphs.
  • Use Hansen solubility parameters to rationalize solvent compatibility. For example, trifluoromethyl groups increase affinity for fluorinated solvents (e.g., hexafluoroisopropanol).
  • Report solvent purity (e.g., HPLC-grade vs. technical-grade) and moisture content, as water can drastically alter solubility in aprotic solvents .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in air- or moisture-sensitive reactions?

  • Methodological Answer :

  • Storage : Store under argon at –20°C to prevent hydrolysis of the chloroacetone group.
  • Reaction setup : Use Schlenk lines or gloveboxes for anhydrous conditions. Pre-dry solvents over molecular sieves.
  • Workup : Quench reactions with ice-cold aqueous solutions to minimize side reactions (e.g., elimination of ethoxymethyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one

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